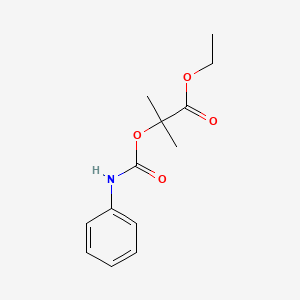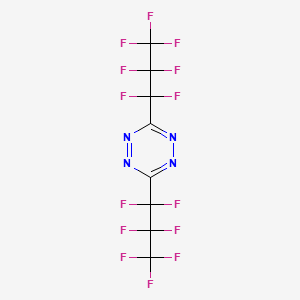![molecular formula C17H25N3O B14731098 3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile CAS No. 6269-63-2](/img/structure/B14731098.png)
3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile is a chemical compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a piperazine ring substituted with a 2-methylphenyl group and a propoxypropanenitrile moiety, making it a versatile molecule for various chemical reactions and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile typically involves the reaction of 1-(2-methylphenyl)piperazine with 3-chloropropionitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Methylphenyl)piperazine
- 3-(4-Benzylpiperazin-1-yl)propoxypropanenitrile
- 3-(4-Methylpiperazin-1-yl)propanenitrile
Uniqueness
3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a propoxypropanenitrile moiety makes it particularly versatile for various applications in medicinal chemistry and pharmaceutical research.
Propiedades
Número CAS |
6269-63-2 |
|---|---|
Fórmula molecular |
C17H25N3O |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
3-[3-[4-(2-methylphenyl)piperazin-1-yl]propoxy]propanenitrile |
InChI |
InChI=1S/C17H25N3O/c1-16-6-2-3-7-17(16)20-12-10-19(11-13-20)9-5-15-21-14-4-8-18/h2-3,6-7H,4-5,9-15H2,1H3 |
Clave InChI |
FGMWZZYPMRCJQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2CCN(CC2)CCCOCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


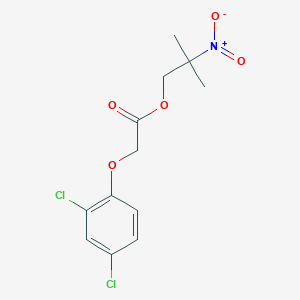

![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)
![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)

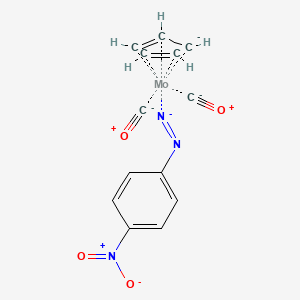
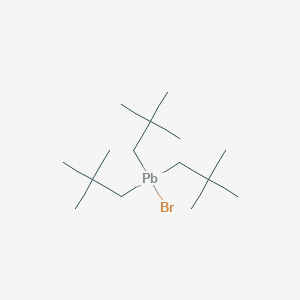
![Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate](/img/structure/B14731055.png)
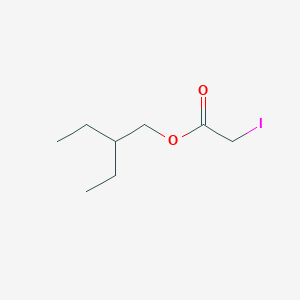


![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide](/img/structure/B14731092.png)
